molecular formula C16H15N3O2S2 B2411417 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 946264-54-6

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2411417
CAS No.: 946264-54-6
M. Wt: 345.44
InChI Key: XERKFQHVHRXHJA-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-15(11-12-3-1-9-22-12)17-7-8-19-16(21)6-5-13(18-19)14-4-2-10-23-14/h1-6,9-10H,7-8,11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERKFQHVHRXHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound characterized by a complex structure that includes a pyridazine core and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2SC_{16}H_{16}N_4O_2S, with a molecular weight of approximately 344.39 g/mol. The presence of functional groups such as amides and carbonyls contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight344.39 g/mol
Molecular FormulaC₁₆H₁₆N₄O₂S
LogP2.2898
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area54.15 Ų

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For example, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Study:
A study on similar thiophene-containing compounds demonstrated IC50 values for anticancer activity as follows:

Compound IDCell LineIC50 (µM)
Compound AHCT-1160.5
Compound BMCF-74
Compound CHeLa4.5

These findings suggest that modifications in the thiophene structure can significantly enhance anticancer properties, indicating a promising avenue for drug development.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Compounds with similar pyridazine and thiophene frameworks have been reported to exhibit activity against a range of bacterial strains.

Research Findings:
In vitro studies have indicated that derivatives of this compound exhibit varying degrees of antibacterial activity, with some compounds demonstrating effectiveness comparable to established antibiotics.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor by mimicking natural substrates, particularly in enzymatic pathways relevant to cancer proliferation.
  • Cell Cycle Arrest: Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that compounds with similar structures can increase ROS levels in cancer cells, contributing to cell death.

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